Longifolene

Beschreibung

Historical Context of Longifolene in Organic Synthesis

The history of this compound in organic synthesis is intrinsically linked to the evolution of retrosynthetic analysis. The first total synthesis of this compound, accomplished by E.J. Corey and his research group in 1961, is a landmark achievement in the field. lkouniv.ac.inscripps.edu This seminal work was not only a testament to the art and science of constructing complex molecules but also served as the platform for Corey to introduce his systematic approach to retrosynthetic analysis. lkouniv.ac.inscripps.edu By identifying strategic bonds within the target molecule, Corey's team was able to simplify the complex tricyclic framework into more manageable synthetic precursors. libretexts.orglkouniv.ac.in This synthesis, involving key steps such as a Wittig reaction, dihydroxylation, a ring expansion, and an intramolecular Michael-type alkylation, set a new standard for logical and efficient synthetic planning. lkouniv.ac.inscripps.edu

Following Corey's pioneering work, the synthesis of this compound continued to be a popular target for synthetic chemists, each new approach showcasing advancements in synthetic methodology. slideshare.net Notable contributions include those from McMurry, Johnson, Oppolzer, and Schultz, who each brought innovative strategies to the forefront. slideshare.netcdnsciencepub.com For instance, William S. Johnson's 1975 synthesis was a significant triumph, demonstrating the viability of enzyme-free carbocation polycyclizations in the construction of complex natural products. ucdavis.edu This work highlighted how understanding and speculating on the biosynthesis of a molecule can inspire novel synthetic designs. ucdavis.edu Later, Oppolzer and Godel utilized an intramolecular de Mayo reaction, a photochemical [2+2] cycloaddition followed by a retro-aldol fragmentation, to effectively assemble the bridged ring system of this compound. cdnsciencepub.comyoutube.comacs.org These varied and ingenious approaches have solidified this compound's status as a classic target in the history of organic synthesis.

Significance of this compound as a Polycyclic Sesquiterpene Scaffold in Chemical Sciences

The significance of this compound extends beyond its role as a synthetic target. Its unique tricyclic scaffold has proven to be a valuable starting point for the synthesis of other complex molecules and materials. biosynth.comrsc.org The inherent chirality and rigid framework of this compound make it an attractive chiral auxiliary and a precursor for various derivatives with potential applications in medicinal chemistry and materials science. wikipedia.orgmdpi.comrsc.org

One of the most notable applications of this compound is in the preparation of its isomer, isothis compound (B72527). csmcri.res.incsmcri.res.in Isothis compound and its derivatives are highly valued in the fragrance and pharmaceutical industries for their distinct woody and amber odors. csmcri.res.incsmcri.res.ingoogle.com The acid-catalyzed rearrangement of this compound to isothis compound is a commercially important transformation. google.comnih.govresearchgate.net Researchers have developed more environmentally friendly methods for this isomerization, utilizing solid acid catalysts to replace corrosive liquid acids. csmcri.res.incsmcri.res.ingoogle.com

Furthermore, the this compound scaffold has been utilized to create novel compounds with potential biological activities. For example, this compound-derived tetralone and tetralin pyrimidine (B1678525) derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines. mdpi.comrsc.org These studies demonstrate the potential of using the this compound framework as a building block for the development of new therapeutic agents. mdpi.comrsc.org The reactivity of this compound also allows for the synthesis of chiral hydroborating agents, such as dilongifolylborane (B1641155), which are useful reagents in asymmetric synthesis. wikipedia.org The continued exploration of this compound and its derivatives promises to yield further innovations in various fields of chemical science. biosynth.com

Structure

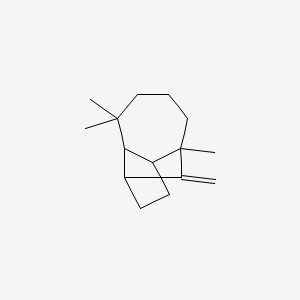

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |

InChI |

InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3 |

InChI-Schlüssel |

PDSNLYSELAIEBU-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Kanonische SMILES |

CC1(CCCC2(C3C1C(C2=C)CC3)C)C |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Longifolene Biosynthesis and Enzymatic Pathways

Elucidation of the Longifolene Biosynthetic Pathway

The construction of the this compound scaffold is dependent on a steady supply of a C15 acyclic precursor. This precursor is synthesized via the universal isoprenoid biosynthetic pathways, which are highly conserved across different domains of life, including plants, fungi, and bacteria.

Farnesyl pyrophosphate (FPP) is the direct and universal precursor for the biosynthesis of all sesquiterpenes, including this compound. FPP is a C15 isoprenoid molecule composed of three five-carbon isoprene (B109036) units linked in a head-to-tail configuration. It is synthesized by the enzyme FPP synthase, which catalyzes the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP).

The reaction proceeds in two main steps:

Dimethylallyl pyrophosphate (DMAPP, C5) is condensed with one molecule of isopentenyl pyrophosphate (IPP, C5) to form geranyl pyrophosphate (GPP, C10).

Geranyl pyrophosphate (GPP, C10) is then condensed with a second molecule of isopentenyl pyrophosphate (IPP, C5) to yield farnesyl pyrophosphate (FPP, C15).

FPP represents a critical branch point in isoprenoid metabolism. From this intermediate, metabolic flux can be directed towards the synthesis of various classes of compounds, including sesquiterpenes (like this compound), sterols, and dolichols. The commitment to this compound synthesis occurs when FPP is utilized as a substrate by the specific enzyme this compound synthase.

The five-carbon building blocks, IPP and DMAPP, are synthesized through two distinct and evolutionarily ancient pathways. The Mevalonate (B85504) (MVA) pathway is one of these primary routes. In eukaryotes such as fungi and animals, and in the cytosol of plants, the MVA pathway is the principal source of isoprenoid precursors.

The pathway begins with the condensation of three molecules of acetyl-CoA and proceeds through several key enzymatic steps to produce IPP. This IPP can then be isomerized to DMAPP by the enzyme IPP isomerase. The MVA pathway is a cornerstone of cellular metabolism, providing the foundational units for a vast array of essential biomolecules.

Table 1: Key Intermediates and Enzymes of the Mevalonate (MVA) Pathway

| Intermediate | Key Enzyme | Function |

|---|---|---|

| Acetoacetyl-CoA | Acetoacetyl-CoA thiolase | Condenses two molecules of Acetyl-CoA. |

| HMG-CoA (3-hydroxy-3-methylglutaryl-CoA) | HMG-CoA synthase | Condenses Acetoacetyl-CoA with another Acetyl-CoA. |

| Mevalonate | HMG-CoA reductase | Reduces HMG-CoA; this is a major rate-limiting step. |

| Mevalonate-5-phosphate | Mevalonate kinase | Phosphorylates mevalonate. |

| Mevalonate-5-pyrophosphate | Phosphomevalonate kinase | Adds a second phosphate (B84403) group. |

| Isopentenyl Pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase | Decarboxylates and dehydrates the precursor to form the final C5 unit. |

The second major route to IPP and DMAPP is the methylerythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway is operative in most bacteria, green algae, and in the plastids of higher plants. It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates.

In plants, there is a degree of metabolic compartmentalization. While the cytosolic MVA pathway typically provides precursors for sesquiterpenes and sterols synthesized in the cytosol and endoplasmic reticulum, the plastidial MEP pathway is the primary source for monoterpenes, diterpenes, and carotenoids synthesized within the plastids. However, crosstalk between the two pathways, involving the transport of isoprenoid intermediates across the plastid membrane, has been documented. For sesquiterpenes synthesized by cytosolic enzymes like this compound synthase, the MVA pathway is generally considered the dominant contributor of FPP.

Table 2: Key Intermediates and Enzymes of the Methylerythritol 4-Phosphate (MEP) Pathway

| Intermediate | Key Enzyme | Function |

|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate (DXP) | DXP synthase (DXS) | Condenses pyruvate and glyceraldehyde 3-phosphate. |

| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | DXP reductoisomerase (DXR) | Rearranges and reduces DXP. |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol | MEP cytidylyltransferase | Activates MEP with CTP. |

| 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | CDP-ME kinase | Phosphorylates the C2 hydroxyl group. |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) | MEcPP synthase | Cyclizes the precursor with the elimination of CMP. |

| (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | HMBPP synthase | Reductively opens the cyclic diphosphate (B83284) ring. |

| Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) | HMBPP reductase | Reduces HMBPP to generate a mixture of IPP and DMAPP. |

Mevalonate (MVA) Pathway Contribution to Precursor Supply

This compound Synthase (LgfS) Characterization

The conversion of the linear FPP molecule into the complex tricyclic structure of this compound is a remarkable chemical transformation catalyzed by a single enzyme: this compound synthase (LgfS). This enzyme belongs to the large and diverse family of terpene synthases (TPS).

This compound synthase orchestrates a complex cascade of carbocationic rearrangements and cyclizations within its active site. The process begins with the binding of FPP and a divalent metal cofactor, typically Mg²⁺, which facilitates the departure of the pyrophosphate group.

The proposed cyclization mechanism proceeds as follows:

Ionization: The enzyme promotes the ionization of FPP, releasing the pyrophosphate anion (PPi) and generating an allylic (E,E)-farnesyl cation.

First Cyclization: The farnesyl cation undergoes an intramolecular electrophilic attack from the C1 position onto the C10-C11 double bond. This initial ring closure forms an 11-membered ring, resulting in the humulyl cation intermediate.

Second Cyclization and Rearrangement: A second, transannular cyclization occurs as the C2-C3 double bond attacks the C7 position of the humulyl cation. This step is immediately followed by a critical 1,3-hydride shift, moving a hydrogen atom from C7 to C6. This rearrangement is a key mechanistic step that sets up the unique this compound skeleton.

Third Cyclization: The final ring closure involves an attack from the C2 position onto the C11 position, forming the characteristic five-membered ring and generating the tricyclic longifolyl cation.

Deprotonation: The reaction cascade terminates with the abstraction of a proton, typically from the C15 methyl group, by a basic residue in the enzyme's active site. This neutralizes the carbocation and releases the final product, (+)-longifolene.

This entire intricate sequence is controlled by the precise three-dimensional architecture of the enzyme's active site, which stabilizes the highly reactive carbocation intermediates and guides them through the lowest energy reaction pathway to form a single major product.

This compound synthases are members of the Class I terpene synthase family, which are characterized by their ability to ionize allylic pyrophosphate substrates. Structurally, they typically adopt an α-helical fold, creating a catalytic pocket or active site. The function of these enzymes is intimately linked to their structure, particularly the amino acid residues that line this active site.

Key conserved motifs are critical for function:

DDxxD Motif: An aspartate-rich motif (Asp-Asp-X-X-Asp/Glu) located in the C-terminal domain is essential for binding the divalent metal ion (Mg²⁺) cofactor. This cofactor coordinates with the oxygen atoms of the pyrophosphate moiety of FPP, facilitating its departure during ionization.

NSE/DTE Motif: A highly conserved motif, (Asn/Asp)-Ser-X-X-X-(Asp/Glu), located in the N-terminal domain, is also involved in substrate binding and stabilization of the carbocationic intermediates.

Research on LgfS homologs from different organisms, such as various Pinus species and certain fungi, has revealed that subtle variations in the amino acid sequence of the active site can have profound effects on the product outcome. Single amino acid substitutions can alter the shape and electrostatic potential of the catalytic pocket. This can change the folding of the initial farnesyl cation, favor different cyclization pathways, or alter the final deprotonation step, leading to the formation of other sesquiterpene skeletons instead of this compound. This "promiscuity" and evolvability of terpene synthases is a major source of the vast chemical diversity observed in the terpene family.

Table 3: General Structure-Function Characteristics of Terpene Synthases (TPS) like LgfS

| Structural Feature | Functional Role | Significance for this compound Synthesis |

|---|---|---|

| α-Helical Active Site Cavity | Provides a template to fold the flexible FPP substrate and shield reactive carbocations from water. | The specific shape of the LgfS cavity forces FPP into a conformation that favors the complex cyclization cascade leading to the this compound skeleton. |

| DDxxD Motif | Binds the Mg²⁺-PPi complex, facilitating the initial ionization of FPP. | Essential for initiating the entire catalytic cycle. Mutations here typically inactivate the enzyme. |

| Aromatic/Hydrophobic Residues | Line the active site, stabilizing carbocation intermediates through cation-π interactions and van der Waals forces. | Crucial for guiding the humulyl and subsequent cations through the precise rearrangement and cyclization steps. |

| Active Site "Lid" or N-terminal Helices | Can control substrate entry and product exit. | Contributes to the overall catalytic efficiency and prevents the escape of reactive intermediates. |

Enzymatic Cyclization Mechanisms of FPP to this compound

Advancements in Heterologous Biosynthesis of this compound

Significant progress has been made in producing this compound in microbial hosts by introducing the necessary biosynthetic genes. This process, known as heterologous biosynthesis, has primarily focused on two workhorse organisms: the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. researchgate.netnih.govacs.org

Metabolic Engineering Strategies in Escherichia coli

E. coli naturally produces IPP and DMAPP through the methylerythritol 4-phosphate (MEP) pathway. researchgate.netoup.com However, this native pathway is tightly regulated, limiting the precursor supply for high-level terpenoid production. researchgate.netnih.gov To overcome this, researchers have introduced the mevalonate (MVA) pathway from other organisms, creating a dual-pathway system for enhanced precursor availability. researchgate.netresearchgate.net

A key strategy to boost this compound production in E. coli is to increase the flow of metabolites towards the isoprenoid precursors. This has been achieved by overexpressing crucial genes in both the native MEP and the heterologous MVA pathways. For instance, augmenting the metabolic flux to FPP by expressing different FPP synthases has led to a 1.8-fold increase in this compound production. researchgate.netdntb.gov.ua Furthermore, introducing an exogenous MVA pathway has been shown to be more effective at increasing the precursor supply than relying solely on the native, regulated MEP pathway. researchgate.netresearchgate.net The introduction of a heterologous MVA pathway from Saccharomyces cerevisiae into E. coli has been a particularly successful approach to bypass the native regulation and increase the production of IPP and DMAPP. escholarship.org

| Strategy | Key Genes/Enzymes Involved | Reported Production Improvement |

|---|---|---|

| Augmentation of FPP synthesis | Farnesyl pyrophosphate synthase (FPPS) | 1.8-fold increase in this compound |

| Introduction of heterologous MVA pathway | MVA pathway enzymes (e.g., from S. cerevisiae) | Significant increase in this compound (e.g., up to 2.64 mg/L) |

| Overexpression of MEP pathway genes | dxs, idi, ispD, ispF | Enhanced taxadiene production (a related terpenoid) by up to 15,000-fold |

Identifying and alleviating bottlenecks in the biosynthetic pathway is critical. In the MEP pathway, enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI) have been identified as rate-limiting. nih.govmdpi.com Overexpressing these enzymes, sometimes using homologs from different organisms that exhibit higher activity, has proven effective in increasing terpenoid titers. nih.gov For example, co-overexpression of dxs and idi has been shown to increase limonene (B3431351) production, a monoterpene, from 4.9 mg/L to 17.4 mg/L. nih.gov

To maximize the carbon flux towards this compound, it is essential to minimize its diversion into competing metabolic pathways. In E. coli, FPP is a precursor for molecules essential for cell viability, such as ubiquinone and peptidoglycan. researchgate.netmdpi.com Engineering strategies aim to down-regulate or eliminate pathways that compete for the FPP pool. For instance, deleting genes encoding for the phosphotransferase system (PTS), which is involved in glucose uptake, has been shown to enrich the pool of phosphoenolpyruvate, a key precursor for the MEP pathway, leading to a seven-fold increase in lycopene (B16060) (a C40 isoprenoid) production. plos.org

Regulation of Rate-Limiting Enzymes

Metabolic Engineering Strategies in Saccharomyces cerevisiae

Saccharomyces cerevisiae, or baker's yeast, is another popular host for producing valuable chemicals like this compound. It naturally possesses the mevalonate (MVA) pathway for isoprenoid precursor synthesis. bohrium.commdpi.com

A primary focus in engineering S. cerevisiae for this compound production is to enhance the activity of its native MVA pathway. nih.govacs.org This is often achieved by overexpressing key rate-limiting enzymes within the pathway. nih.govbohrium.com One of the most critical enzymes is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). nih.gov Overexpression of a truncated form of this enzyme (tHMG1) is a common and effective strategy to boost the production of various terpenes. nih.gov For example, research has shown that co-expressing tHMG1, ERG12, and a modified IDI1 gene in S. cerevisiae significantly improves d-limonene production. bohrium.com By applying multiple strategies, including the regulation of rate-limiting enzymes and enhancing precursor supply, researchers have achieved this compound titers as high as 27.30 mg/L in shake flasks and 1249 mg/L in fed-batch fermentation. nih.govacs.orgresearchgate.net

| Strategy | Key Genes/Enzymes Involved | Reported Production Improvement |

|---|---|---|

| Overexpression of rate-limiting enzymes | tHMG1, ERG12, IDI1 | Significant increase in d-limonene production (62.31 mg/L) |

| Combinatorial application of strategies | Regulation of rate-limiting enzymes, elimination of competitive pathways, enhancement of precursor supply | Highest reported this compound yield (1249 mg/L in fed-batch fermentation) |

Screening and Engineering of Molecular Chaperones for Synthase Activity

A significant hurdle in the microbial production of this compound is the often low activity and stability of the heterologously expressed this compound synthase. researchgate.net Molecular chaperones, proteins that assist in the correct folding of other proteins, have emerged as a key tool to overcome this limitation. nih.gov By co-expressing specific molecular chaperones, it is possible to improve the folding and solubility of this compound synthase, thereby enhancing its catalytic activity. researchgate.netnih.gov

Isopentenol (B1216264) Utilization Pathway (IUP) for C5 Substrate Augmentation

The biosynthesis of FPP, the precursor to this compound, relies on the availability of five-carbon (C5) building blocks, namely isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). sciepublish.com In many microorganisms, the native metabolic pathways that produce these C5 units, such as the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, can be lengthy and tightly regulated, creating a bottleneck for high-level terpene production. researchgate.netsciepublish.com

To bypass these native regulatory hurdles, a novel synthetic route known as the Isopentenol Utilization Pathway (IUP) has been developed. sciepublish.comresearchgate.net The IUP provides a shortcut for the synthesis of IPP and DMAPP by directly converting externally supplied isopentenol isomers, isoprenol and prenol, into their respective diphosphate forms through two phosphorylation steps. pnas.org This pathway has been shown to be highly efficient, significantly increasing the intracellular pool of IPP and DMAPP. sciepublish.compnas.org For instance, introducing the IUP into Saccharomyces cerevisiae resulted in a 147-fold increase in the IPP/DMAPP pool compared to the native MVA pathway. pnas.org This augmentation of the C5 substrate supply is a critical strategy for enhancing the production of this compound and other terpenes. researchgate.netnih.gov

Metabolic Engineering in Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis for the production of terpenoids due to its high capacity for precursor supply and its robustness in industrial fermentation processes. nih.govkab.ac.ug Extensive metabolic engineering efforts have been undertaken to optimize this yeast for enhanced this compound production. researchgate.netnih.gov

Integration and Optimization of this compound Synthase

A foundational step in engineering Y. lipolytica for this compound production is the successful integration and expression of a this compound synthase gene. researchgate.netnih.gov Typically, the gene encoding this compound synthase from a plant source, such as Pinus sylvestris (PsTPS), is introduced into the yeast's genome. researchgate.netnih.gov Optimization of the expression of this heterologous enzyme is crucial for maximizing product yield.

Precursor Availability Enhancement through MVA Pathway Overexpression

To further boost the production of this compound, the native MVA pathway in Y. lipolytica is often engineered to increase the supply of the FPP precursor. researchgate.netnih.gov This involves overexpressing key genes within the MVA pathway. researchgate.netnih.gov The MVA pathway starts with the condensation of acetyl-CoA and proceeds through several enzymatic steps to produce IPP and DMAPP. sciepublish.comnih.gov A critical rate-limiting step in this pathway is the conversion of HMG-CoA to mevalonate, a reaction catalyzed by HMG-CoA reductase (HMG). sciepublish.comuzh.ch Overexpression of the gene encoding this enzyme (tHMG) has been shown to significantly increase the flux towards terpenoid synthesis. nih.govmdpi.com

A systematic approach involves overexpressing multiple genes in the MVA pathway, such as those encoding acetyl-CoA acetyltransferase (ERG10), HMG-CoA synthase (ERG13), mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), mevalonate pyrophosphate decarboxylase (ERG19), and IPP isomerase (IDI), to ensure a balanced and high flux towards FPP. nih.gov

Protein Engineering of this compound Synthase

Beyond optimizing its expression, the catalytic activity of the this compound synthase itself can be improved through protein engineering. researchgate.netnih.govnih.gov This involves making specific changes to the amino acid sequence of the enzyme to enhance its performance. nih.govmednexus.org Techniques like rational design, which relies on the known structure of the enzyme, and directed evolution can be employed to create mutant versions of the synthase with improved catalytic efficiency, stability, or product specificity. nih.gov For example, error-prone PCR can be used to generate a library of synthase variants, which can then be screened to identify mutants with enhanced activity. nih.gov Such protein engineering efforts have been successfully applied to other terpene synthases and hold significant promise for boosting this compound titers. researchgate.netnih.govnih.gov

A comprehensive study integrating these strategies in Y. lipolytica—including the integration of P. sylvestris this compound synthase, overexpression of key MVA pathway genes, co-expression of molecular chaperones, introduction of the IUP, and optimization of culture conditions—led to a final this compound titer of 34.67 mg/L in shake flasks. researchgate.netnih.gov

Comparative Analysis of Total Synthesis and Biosynthesis Cascades

The production of complex natural products like this compound can be approached through two fundamentally different routes: total chemical synthesis and biosynthesis. nih.govresearchgate.netrsc.org

Total Synthesis: This approach involves the stepwise construction of the target molecule from simple, commercially available starting materials using the principles of organic chemistry. nih.govresearchgate.netlibretexts.org The total synthesis of this compound has been achieved through various strategies, often involving long and linear sequences of reactions. nih.govresearchgate.netlibretexts.org While it offers great flexibility and the ability to create analogues of the natural product, total synthesis can be inefficient, costly, and generate significant chemical waste. nih.govrsc.org

Biosynthesis Cascades: In contrast, biosynthesis utilizes the power of enzymes to construct complex molecules in a highly efficient and stereoselective manner. nih.govresearchgate.net The biosynthesis of this compound from FPP is a prime example of a cascade reaction, where a single enzyme orchestrates a series of bond formations and rearrangements to directly yield the final product. researchgate.net This inherent elegance and efficiency make biosynthesis an attractive alternative to total synthesis. nih.gov

| Feature | Total Chemical Synthesis | Biosynthesis Cascades |

| Starting Materials | Simple, commercially available chemicals libretexts.org | Renewable feedstocks (e.g., glucose) for microbial fermentation researchgate.net |

| Process | Multi-step, linear reaction sequences nih.govresearchgate.net | Single or few enzymatic steps in a cascade researchgate.net |

| Efficiency | Often low overall yields, can be resource-intensive nih.govyoutube.com | Highly efficient and selective nih.govresearchgate.net |

| Flexibility | High flexibility to create diverse analogues rsc.orgscripps.edu | Traditionally less flexible, but metabolic and protein engineering are expanding possibilities nih.govrsc.org |

| Environmental Impact | Can generate significant chemical waste | Generally more environmentally benign, "green" chemistry mdpi.com |

| Scalability | Can be challenging and costly to scale up | Microbial fermentation is highly scalable nih.gov |

Recent advancements in metabolic engineering are further blurring the lines between these two approaches by enabling the "total biosynthesis" of complex molecules in engineered microbes. rsc.org While total synthesis remains a powerful tool for creating molecular diversity, the economic and environmental advantages of biosynthesis, particularly for large-scale production, are becoming increasingly evident. acs.orgmdpi.com

Advanced Methodologies in Longifolene Total Synthesis

Foundational Retrosynthetic Analyses

Retrosynthetic analysis, a method for deconstructing a target molecule to identify potential starting materials, has been central to the strategic planning of longifolene synthesis. The work of E.J. Corey and the conceptual influence of W.S. Johnson have been particularly seminal in this regard.

Corey's Strategic Bond Disconnection Approach

The first total synthesis of this compound, reported by E.J. Corey in 1961, is a landmark in organic synthesis, as it was here that the principles of retrosynthetic analysis were formally introduced. lkouniv.ac.in Corey's approach involved identifying "strategic bonds" within the this compound framework, the disconnection of which would lead to significant simplification of the molecular structure. libretexts.orgresearchgate.net This analytical method transforms the complex, bridged ring system into more manageable synthetic precursors. libretexts.orgnih.gov

Corey's analysis proposed several possible disconnections, leading to a variety of synthetic pathways. libretexts.org One of the key retrosynthetic transforms involved an intramolecular Michael-type alkylation to construct the characteristic bridged ring system. lkouniv.ac.inscripps.edu This strategy was inspired by a known cyclization in the chemistry of santonin. libretexts.org The chosen pathway began with the Wieland-Miescher ketone, a well-established starting material, and proceeded through a key intermediate that underwent the crucial intramolecular Michael addition to forge the this compound skeleton. mun.casynarchive.com This synthesis was not only a triumph in achieving the target molecule but also a powerful demonstration of the logic and power of retrosynthetic thinking in the design of complex synthetic routes. lkouniv.ac.inscripps.edu

Johnson's Enzyme-Free Carbocation Polycyclization Inspiration

While not a direct synthesis of this compound himself, William S. Johnson's pioneering work in biomimetic polycyclization reactions provided a powerful conceptual framework that inspired subsequent syntheses of the molecule. mun.caacs.org Johnson's research demonstrated that complex polycyclic systems, similar to those found in steroids and terpenes, could be constructed with remarkable efficiency through a cascade of carbocation-mediated cyclizations, mimicking biosynthetic pathways but without the need for enzymes. acs.orgucdavis.edu

This concept was elegantly applied to the synthesis of this compound by Johnson's own research group in 1975. acs.orgsynarchive.com The key step in their synthesis was a cationic polycyclization cascade that proceeded in high yield at a low temperature. acs.org This transformation was proposed to involve the interconversion of allylic, alkenyl, and norbornenyl cations, ultimately leading to the formation of the this compound core. acs.org Johnson's synthesis was a testament to the viability of enzyme-free carbocation polycyclizations as a powerful tool in the arsenal (B13267) of synthetic organic chemistry and highlighted how inspiration from biosynthesis can lead to innovative and efficient synthetic strategies. acs.orgucdavis.edu

Key Synthetic Strategies and Transformations

The construction of the unique carbon skeleton of this compound has been a testing ground for a variety of powerful synthetic reactions. Among the most successful have been those employing Michael additions, photocyclizations, and cycloaddition reactions.

Michael Addition Approaches

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound has been a cornerstone in several total syntheses of this compound. slideshare.net As previously mentioned, the seminal synthesis by E.J. Corey employed an intramolecular Michael-type alkylation as the key bond-forming event to close the bridged ring system. lkouniv.ac.inscripps.edusynarchive.com

In this classic approach, a homodecalin derivative was meticulously constructed to position a nucleophilic enolate and an electrophilic α,β-unsaturated ketone in close proximity, enabling the crucial intramolecular cyclization. mun.ca The successful execution of this strategy, which was a central part of the retrosynthetic plan, validated the power of this approach for constructing complex polycyclic frameworks. lkouniv.ac.inlibretexts.org The reaction involves the formation of a new carbon-carbon bond via a 1,4-addition, creating a thermodynamically stable enolate that ultimately leads to the desired cyclic product. slideshare.net

De Mayo Reaction and Photocyclization Sequences

Photochemical reactions have also provided elegant solutions to the challenge of assembling the this compound skeleton. A notable example is the application of the De Mayo reaction, a photochemical [2+2] cycloaddition followed by a retro-aldol reaction, in a synthesis reported by Wolfgang Oppolzer. libretexts.orgsynarchive.comresearchgate.net This powerful sequence allows for the construction of a 1,5-dicarbonyl compound, which can then be manipulated to form the desired ring system.

In Oppolzer's synthesis, an intramolecular De Mayo reaction was the key transformation. cdnsciencepub.comudel.edu The photocycloaddition of an enone led to a cyclobutanol (B46151) intermediate, which, upon hydrogenolysis, underwent a retro-aldol fragmentation to yield the core framework of this compound in a remarkably efficient manner. d-nb.info This synthesis highlighted the utility of photochemical methods in rapidly building molecular complexity and provided a novel and efficient route to this challenging natural product. cdnsciencepub.comd-nb.info

Diels-Alder Cycloaddition Tactics

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and widely used method for the construction of six-membered rings. Several synthetic strategies towards this compound have leveraged this reaction to assemble key portions of its tricyclic structure. cdnsciencepub.comcdnsciencepub.comingentaconnect.com

One such approach, reported by Ho and Liu, utilized an intermolecular Diels-Alder reaction between 6,6-dimethylfulvene (B1295306) and maleic anhydride. cdnsciencepub.comcdnsciencepub.com The resulting adduct, a norbornane (B1196662) derivative, contained the necessary functional groups that could be elaborated through subsequent steps, including a ring expansion, to form the seven-membered ring of this compound. cdnsciencepub.com While this particular route constituted a formal synthesis, it demonstrated the strategic potential of using the Diels-Alder reaction to create a complex bicyclic core that could then be further transformed into the final target. Another Diels-Alder strategy was also noted by Ho and Liu, showcasing the versatility of this reaction in different approaches to the same molecule. libretexts.org

Cationic Cyclization Cascades in Core Scaffold Construction

The construction of the complex, bridged tricyclic core of this compound using cationic cyclization cascades represents an elegant and biomimetic approach. This strategy mimics the proposed biosynthetic pathway of many terpenes, aiming to form multiple carbon-carbon bonds and stereocenters in a single, efficient transformation from an acyclic or monocyclic precursor. bionity.comacs.org

A seminal example of this methodology is the total synthesis developed by W. S. Johnson. acs.orgucdavis.edu This approach is celebrated for its efficiency and for demonstrating the viability of enzyme-free carbocation polycyclizations in constructing intricate molecular architectures. ucdavis.edu The key step involves an acid-catalyzed polyene cyclization that proceeds from a specifically designed monocyclic precursor. libretexts.org

The proposed mechanism for Johnson's synthesis initiates from a precursor that, under acidic conditions, generates a key carbocation. This transformation is believed to proceed through a cascade involving the interconversion of allylic, alkenyl, and norbornenyl cations. acs.org Modern computational studies using density functional theory have since validated the feasibility of Johnson's proposed mechanism, confirming that the allyl-alkenyl-norbornenyl polycyclization is an energetically viable route to the this compound core. acs.orgucdavis.edu These calculations also suggest that the cascade proceeds through a non-classical, bridged norbornenyl cation intermediate, highlighting the complex electronic nature of the transformation. bionity.comacs.org The final step in forming the this compound skeleton from the cyclized intermediate involves the reductive removal of a hydroxyl group via an SN1 reaction, proceeding through an intermediate carbenium ion. libretexts.org

Table 1: Key Features of the Johnson Cationic Cyclization for this compound Synthesis

| Feature | Description | Reference |

| Strategy | Biomimetic Polyene Cyclization | acs.org |

| Key Reaction | Acid-catalyzed cascade cyclization | libretexts.org |

| Precursor Type | Monocyclic alcohol | libretexts.org |

| Proposed Cationic Intermediates | Allylic, Alkenyl, Non-classical Norbornenyl | acs.org |

| Bonds Formed in Cascade | Multiple C-C bonds | acs.org |

| Validation | Quantum mechanical computational methods | bionity.comacs.org |

Ring Size Modification (RSM) Strategies

Ring size modification encompasses strategies where a pre-existing ring is either enlarged or cleaved to generate a larger ring system. In the context of this compound's challenging [7.5.5] fused ring system, these methodologies have proven critical.

Ring Expansion Methodologies

Ring expansion strategies in this compound synthesis typically involve the construction of a more accessible bicyclic or tricyclic system, which is then rearranged to form the requisite seven-membered ring. libretexts.org This approach circumvents the difficulties associated with the direct formation of medium-sized rings.

A notable application of this strategy is found in the first total synthesis of this compound by E.J. Corey. The synthesis began with the readily available Wieland-Miescher ketone. libretexts.orgyoutube.com The core of the strategy was a pinacol-type rearrangement of a 1,2-diol to expand a six-membered ring into the seven-membered ring of the this compound framework. A key challenge was to control the rearrangement by making the secondary alcohol, rather than the tertiary alcohol, the leaving group to ensure the desired ring expansion occurred. youtube.com

Another prominent example is the McMurray synthesis, which also commences from the Wieland-Miescher ketone. libretexts.org After constructing a tricyclic intermediate that is topologically equivalent to this compound but with a different bridge length, a ring expansion is performed. libretexts.org This key step involves the solvolysis of a cyclopropyl (B3062369) mesylate, which generates a cyclopropylcarbinyl cation that undergoes pericyclic ring opening to furnish the this compound ring system. libretexts.org

Table 2: Comparison of Ring Expansion Methodologies in this compound Synthesis

| Synthesis | Precursor | Key Reaction for Expansion | Mechanism | Reference |

| Corey | Wieland-Miescher Ketone derivative (1,2-diol) | Pinacol-type Rearrangement | Cationic 1,2-alkyl shift | youtube.com |

| McMurray | Wieland-Miescher Ketone derivative (cyclopropane) | Solvolysis of a cyclopropyl mesylate | Pericyclic opening of a cyclopropylcarbinyl cation | libretexts.org |

| Schultz | Keto epoxide derived from Wieland-Miescher ketone | Silver ion assisted solvolysis | Solvolytic ring enlargement of a dibromocarbene adduct | researchgate.net |

Fragmentation of Fused Bicyclics for Larger Ring Formation

The fragmentation of a bond shared between two fused rings is a powerful tactic for generating a single, larger ring. This strategy has been successfully employed in several syntheses of this compound.

In the McMurray synthesis, an unplanned fragmentation proved crucial. An initial intramolecular aldol (B89426) condensation led to an undesired pentacyclic product. To resolve this, the ketone was reduced to an alcohol, and the resulting mesylate underwent a retro-Prins fragmentation, breaking a bond shared by two fused rings to generate the desired larger ring system. libretexts.orglibretexts.org This synthesis provides two distinct examples of this fragmentation tactic. libretexts.org

A different approach was conceived by Oppolzer, who designed a synthesis that deliberately exploited the fragmentation of a fused cyclobutane (B1203170). libretexts.org The strategy utilized a De Mayo reaction, which involves the photochemical [2+2] cycloaddition of an alkene to a β-diketone, followed by a thermal retro-aldol fragmentation. youtube.comlibretexts.org This sequence effectively annulates a larger ring onto the initial structure. In Oppolzer's synthesis, this photochemical reaction followed by fragmentation was a key step in constructing the core structure of this compound. youtube.com This method is particularly advantageous for its ability to rapidly assemble complex ring systems. sci-hub.se

Table 3: Fragmentation Strategies in this compound Synthesis

| Synthesis | Key Strategy | Intermediate Type | Fragmentation Reaction | Reference |

| McMurray | Unplanned Fragmentation | Fused bicyclic mesylate | Retro-Prins Fragmentation | libretexts.orglibretexts.org |

| Oppolzer | Planned Fragmentation | Fused cyclobutane (from [2+2] cycloaddition) | Retro-Aldol Fragmentation (De Mayo Reaction) | libretexts.orglibretexts.org |

Stereoselective Approaches in this compound Synthesis

Achieving the correct relative and absolute stereochemistry is a paramount challenge in the total synthesis of chiral molecules like this compound. The molecule's compact, bridged structure contains several stereogenic centers that must be controlled precisely.

Control of Stereochemistry via Specific Cyclization Modes

The stereochemical outcome of a cyclization reaction is often dictated by the conformation of the precursor and the reaction conditions, a principle known as substrate control. In the synthesis of this compound, rigid polycyclic precursors have been used to great effect to direct the stereochemistry of subsequent transformations.

The McMurray synthesis provides excellent examples of this principle. libretexts.org Starting from the Wieland-Miescher ketone, a catalytic hydrogenation proceeds with high stereoselectivity to form a cis-fused decalone. This is a result of steric approach control, where the hydrogen is delivered to the convex face of the folded ring system. libretexts.org Similarly, a subsequent epoxidation reaction occurs with stereoselective delivery of the oxygen atom from the same convex face. The resulting stereochemistry of the epoxide is perfectly suited for the subsequent key intramolecular SN2 alkylation step, which proceeds in high yield to form the tricyclic core. libretexts.org

Noteworthy Reactions in this compound Construction

The assembly of the this compound skeleton has been a fertile ground for testing the limits of key chemical reactions. Several transformations have proven particularly instrumental, either by efficiently forging the intricate carbon framework or by precisely installing critical stereocenters. The following subsections detail specific reactions that have become hallmarks of this compound synthesis.

The Wittig reaction is a robust and highly reliable method for the olefination of carbonyl compounds, and it has been a cornerstone in the final stages of several this compound syntheses. Its primary role is the conversion of a late-stage ketone intermediate into the characteristic exocyclic methylene (B1212753) group (=CH₂) of the target molecule.

In the landmark 1961 synthesis by E.J. Corey and colleagues, this reaction was employed as the final carbon-skeleton-altering step. The tricyclic ketone precursor, longicamphenilone, was subjected to the ylide derived from methyltriphenylphosphonium (B96628) bromide. This transformation efficiently and cleanly installed the required terminal alkene, completing the synthesis of (±)-longifolene. The high thermodynamic driving force of the reaction, stemming from the formation of the very stable triphenylphosphine (B44618) oxide byproduct, ensures a high yield for this crucial step.

Table 3.3.1-1: Application of the Wittig Reaction in this compound Synthesis

| Synthetic Route | Precursor Ketone | Reagent System | Product | Purpose |

|---|---|---|---|---|

| Corey (1961) | Longicamphenilone | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound | Installation of the terminal exocyclic methylene group |

| Oppolzer (1979) | Nortricyclic Ketone Intermediate | Methylenetriphenylphosphorane (Ph₃P=CH₂) | This compound | Final step olefination to furnish the target molecule |

The formation of the bridged, seven-membered B-ring of this compound is one of the most significant synthetic hurdles. The intramolecular Michael-type addition has proven to be a particularly powerful strategy for accomplishing this key cyclization. This reaction involves the conjugate addition of a nucleophile (typically an enolate) to an α,β-unsaturated carbonyl system within the same molecule.

The Corey synthesis provides the canonical example of this approach. A key bicyclic vinyl ketone intermediate was treated with a strong, non-nucleophilic base, potassium t-butoxide, to generate an enolate. This enolate then attacked the β-carbon of the conjugated system in an intramolecular fashion, forging the critical C-C bond that closes the seven-membered ring. This elegant annulation step simultaneously constructed the tricyclic core and set the stage for subsequent functional group manipulations. The stereochemical outcome of this addition is crucial and is governed by the conformational constraints of the bicyclic precursor, leading to the desired ring fusion.

Table 3.3.2-1: Key Intramolecular Michael Addition for Ring Formation

| Synthetic Route | Substrate | Reagent / Conditions | Key Bond Formed | Significance |

|---|---|---|---|---|

| Corey (1961) | Bicyclic Vinyl Ketone | Potassium t-butoxide (t-BuOK) in t-butanol | C7-C11 bond | Formation of the tricyclic [7.1.1.0] core; construction of the seven-membered ring |

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound. Hydroboration-oxidation is a premier reaction for the anti-Markovnikov hydration of alkenes, prized for its high degree of stereospecificity (syn-addition) and regioselectivity. The boron atom adds to the less sterically hindered face of the double bond, allowing for the precise installation of a hydroxyl group.

In various synthetic approaches, this reaction has been used to set key stereocenters that guide the formation of the rest of the molecule. For example, in a synthesis developed by W.S. Johnson, an intermediate alkene was subjected to hydroboration with disiamylborane (B86530) followed by oxidative workup (H₂O₂, NaOH). This process selectively formed an alcohol with a specific stereochemistry dictated by the steric environment of the polycyclic framework. This newly installed hydroxyl group could then be used as a handle for further transformations or to direct subsequent reactions to a specific face of the molecule.

Table 3.3.3-1: Stereocontrolled Alcohol Formation via Hydroboration-Oxidation

| Synthetic Route | Alkene Substrate | Reagent System | Product | Stereochemical Role |

|---|---|---|---|---|

| Johnson (1976) | Polycyclic Olefin Intermediate | 1. Disiamylborane 2. H₂O₂, NaOH | Exo-alcohol | Precise installation of a hydroxyl group to control subsequent ring-forming stereochemistry |

| McMurry (1972) | Bicyclic Alkene | 1. Borane-THF (BH₃·THF) 2. H₂O₂, NaOH | Endo-alcohol | Generation of a key alcohol intermediate for conversion into a leaving group for cyclization |

The advent of transition-metal catalysis revolutionized organic synthesis, and palladium-mediated reactions have been applied to the construction of complex targets. These methods, such as the Heck, Suzuki, and Stille couplings, offer powerful ways to form C-C bonds under mild conditions with high functional group tolerance.

In more contemporary synthetic designs for this compound and its analogues, intramolecular palladium-catalyzed reactions have been conceptualized for ring construction. For instance, an intramolecular Heck reaction could be employed to form one of the rings. This would involve a substrate containing both a vinyl halide (e.g., vinyl iodide) and a tethered alkene. Upon treatment with a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base, the catalyst would undergo oxidative addition into the C-I bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to furnish the cyclized product and regenerate the catalyst. While not featured in the earliest syntheses, such strategies represent a more modern and convergent approach to the this compound core.

Table 3.3.4-1: Representative Palladium-Catalyzed Strategy

| Reaction Type | Hypothetical Substrate | Catalyst System | Key Transformation | Advantage |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Tethered Vinyl Iodide-Alkene | Pd(OAc)₂, PPh₃, Et₃N | C-C bond formation via alkene insertion | High efficiency and convergence; mild reaction conditions |

Radical reactions provide a complementary set of strategies for C-C bond formation, often excelling where ionic reactions fail. Tandem or cascade radical cyclizations are particularly attractive as they can build significant molecular complexity from simple precursors in a single step.

The synthesis of this compound by Gerald Pattenden and coworkers features a biomimetic approach centered on a radical cascade. An acyclic polyene precursor was designed to mimic the proposed biosynthetic precursor, humulene. Treatment of a derived bromide with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) triggered a cascade of cyclizations. A 6-endo-trig cyclization was followed by a 5-exo-trig cyclization to rapidly assemble the core tricyclic skeleton of a this compound precursor, demonstrating the remarkable efficiency of radical-mediated polyene cyclizations in natural product synthesis.

Table 3.3.5-1: Application of Radical Cascade in this compound Synthesis

| Synthetic Route | Radical Precursor | Reagent System | Key Events | Significance |

|---|---|---|---|---|

| Pattenden (1988) | Acyclic Polyenyl Bromide | Tributyltin hydride (Bu₃SnH), AIBN | 6-endo-trig followed by 5-exo-trig cyclization | Biomimetic approach; rapid construction of the polycyclic core in a single cascade step |

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to construct a cyclopentenone ring. This reaction is typically mediated by dicobalt octacarbonyl (Co₂(CO)₈) and is highly effective for synthesizing fused five-membered rings, a common motif in polycyclic natural products.

In the context of this compound synthesis, an intramolecular Pauson-Khand reaction represents an elegant and convergent strategy. A synthetic intermediate designed with a tether connecting an alkene and an alkyne (an enyne) can be subjected to Pauson-Khand conditions. The cobalt complex coordinates to the unsaturated moieties, facilitating the insertion of carbon monoxide and subsequent reductive elimination to forge the cyclopentenone fused to the existing molecular framework. This approach rapidly builds the five-membered ring of the this compound system, installing a versatile ketone functionality that can be further manipulated to complete the synthesis.

Table 3.3.6-1: Pauson-Khand Reaction for Five-Membered Ring Synthesis

| Reaction Type | Substrate | Promoter / Conditions | Product | Advantage |

|---|---|---|---|---|

| Intramolecular Pauson-Khand | Tethered Enyne | Dicobalt octacarbonyl (Co₂(CO)₈), heat or NMO | Fused Tricyclic Cyclopentenone | Rapid and convergent construction of the five-membered ring with a synthetically useful ketone handle |

Lewis Acid-Promoted Cyclizations and Rearrangements

Lewis acids play a important role in modern organic synthesis by acting as electron-pair acceptors, thereby activating substrates towards a variety of transformations. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, Lewis acids have been instrumental in promoting key cyclization and rearrangement reactions that are crucial for the construction of its unique bridged ring system. wordpress.com

Lewis acid catalysis can be employed to facilitate intramolecular Diels-Alder reactions, a powerful strategy for forming cyclic compounds. wikipedia.orgscripps.edu For instance, a Lewis acid can coordinate to a dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition. In one approach to (+)-longifolene, a Lewis acid-catalyzed intramolecular Diels-Alder reaction of an optically active spirocyclopropane-cyclopentadiene derivative was a key step. The constrained nature of the cyclic dienophile directed the reaction to form the desired tricyclic nucleus of (+)-longifolene as the sole product. mun.ca

Furthermore, Lewis acids are known to catalyze cationic cyclizations, which can be a powerful tool for constructing polycyclic systems. libretexts.org While some attempts to use Lewis acids to mediate Conia-ene reactions to form the seven-membered ring of the this compound skeleton resulted in complex mixtures, the principle remains a valid strategy. nih.gov

The rearrangement of this compound to its isomer, isothis compound (B72527), is a well-documented acid-catalyzed process. Strong protic acids and Lewis acids like boron trifluoride etherate (BF₃–Et₂O) can selectively induce this isomerization. wordpress.com This highlights the ability of Lewis acids to promote skeletal rearrangements, a feature that can be strategically incorporated into a synthetic plan. Studies have shown that the type of acid sites (Brønsted vs. Lewis) on a solid acid catalyst can influence the selectivity of the rearrangement products. wordpress.com

The table below summarizes the role of various Lewis acids in key transformations relevant to this compound synthesis.

| Lewis Acid/Catalyst | Reaction Type | Function | Reference |

| Generic Lewis Acids | Intramolecular Diels-Alder | Accelerate cycloaddition, control stereochemistry | wikipedia.orgscripps.edu |

| Methanol/Lewis Acid | Addition/Rearrangement | Promoted addition to a diene, facilitating subsequent intramolecular Diels-Alder | mun.ca |

| π-acids, Brønsted/Lewis acids | Conia-ene reaction | Attempted catalysis of seven-membered ring formation | nih.gov |

| Boron trifluoride etherate (BF₃–Et₂O) | Isomerization/Rearrangement | Catalyzes the rearrangement of this compound to isothis compound | wordpress.com |

| Sulfated Zirconia | Isomerization/Rearrangement | Solid acid catalyst for this compound rearrangement; product selectivity depends on Brønsted/Lewis acid site ratio | wordpress.com |

Formal Syntheses and Strategic Intermediates

Formal syntheses, where a known intermediate that has previously been converted to the final target molecule is synthesized, represent significant contributions to the field. These efforts often showcase novel strategies for constructing key structural motifs of the target.

Wieland-Miescher Ketone as a Starting Material

The Wieland-Miescher ketone is a well-established and readily available chiral building block in organic synthesis. Its bicyclic structure and versatile functionality make it an attractive starting point for the synthesis of more complex molecules, including this compound.

A formal synthesis of (±)-longifolene has been reported commencing from the Wieland-Miescher ketone. researchgate.net This approach focused on the construction of a key tricyclic intermediate that had previously been successfully converted to this compound. The synthesis involved the elaboration of the Wieland-Miescher ketone into a keto epoxide. This epoxide was then subjected to a base-induced cyclization to furnish a tricyclic keto alcohol. This sequence efficiently establishes a significant portion of the this compound framework. researchgate.net

The subsequent steps in this formal synthesis involved the conversion of the keto alcohol to an olefin, followed by a dibromocarbene addition and a silver ion-assisted ring enlargement to form an allylic alcohol. Oxidation of this alcohol and treatment with dimethylcopper lithium led to a ketol through an unexpected reductive process. Finally, reduction of the ketol to a diol, followed by monomesylation and fragmentation, yielded dehydrolongicamphenilone, a known precursor to this compound. researchgate.net

Construction of Bridged Tricyclic Structures

The defining feature of this compound is its bridged tricyclic [4.4.1.0] undecane (B72203) core. The development of new methods to construct this challenging topology is a central theme in this compound synthesis.

One of the earliest and most celebrated syntheses of this compound, by E.J. Corey, utilized an intramolecular Michael-type alkylation to forge the bridged structure. This key step involved the cyclization of a bicyclic enone precursor to form the tricyclic skeleton of this compound. scripps.edu

Later approaches have continued to explore innovative ways to assemble this bridged system. For instance, an intramolecular Diels-Alder strategy has been successfully employed. In this approach, a suitably substituted cyclopentadiene (B3395910) derivative undergoes an intramolecular cycloaddition to directly generate the tricyclic framework required for (+)-longifolene. mun.ca This method is particularly elegant as it rapidly builds molecular complexity in a single, stereocontrolled step.

Mechanistic Organic Chemistry of Longifolene Transformations

Carbocationic Rearrangements and Cyclizations

The carbon skeleton of longifolene is susceptible to profound changes under the influence of acid catalysts, which promote the formation of carbocationic intermediates. These high-energy species readily undergo a cascade of rearrangements, leading to a diverse array of isomeric products. The study of these transformations has provided significant insights into the fundamental principles of carbocation chemistry.

A key feature in the carbocationic chemistry of this compound and related bridged systems is the involvement of nonclassical norbornenyl cations. These are carbocations in which the positive charge is delocalized over more than two atoms, often involving a three-center, two-electron bond. In the context of this compound rearrangements, such nonclassical ions play a crucial role in stabilizing the transition states and dictating the stereochemical outcome of the reactions. For instance, the acid-catalyzed isomerization of this compound to its well-known isomer, isothis compound (B72527), is proposed to proceed through a series of cationic intermediates, with the stability of bridged, nonclassical structures influencing the reaction pathway. researchgate.netcopernicus.orglibretexts.org Quantum mechanical calculations have supported the energetic viability of pathways involving these nonclassical cation intermediates in polycyclization cascades leading to the this compound core. researchgate.netcaltech.edu

Hydride shifts, particularly 1,3-hydride shifts, are another fundamental process in the carbocationic rearrangements of terpenes. In the biosynthesis of this compound from farnesyl diphosphate (B83284), a 1,3-hydride shift is a critical step in the cationic polycyclization cascade. copernicus.orgthieme-connect.com This type of shift involves the migration of a hydride ion (H⁻) from a carbon atom to a cationic center three atoms away, leading to the formation of a more stable carbocation. In synthetic and biosynthetic pathways, these shifts are often part of a concerted series of events that guide the cyclization towards the thermodynamically favored product. researchgate.net The competition between 1,2- and 1,3-hydride shifts can be influenced by the specific structure of the carbocation and the reaction environment. researchgate.netsci-hub.se

Alongside hydride shifts, 1,2-alkyl migrations are instrumental in the skeletal rearrangements of this compound. caltech.eduresearchgate.net These migrations, often referred to as Wagner-Meerwein rearrangements, involve the shift of an alkyl group to an adjacent carbocationic center. This process is a hallmark of terpene chemistry and is responsible for the intricate structural transformations observed in this class of compounds. The rearrangement of this compound to isothis compound, for example, involves a sequence of such shifts. copernicus.org The driving force for these migrations is the formation of a more stable carbocation, typically moving from a secondary to a tertiary or a more stabilized bridged cation. The biosynthesis of this compound itself concludes with a 1,2-alkyl migration to form the final tricyclic structure. copernicus.orgthieme-connect.com

1,3-Hydride Shifts in Polycyclization Pathways

Acid-Catalyzed Isomerizations and Rearrangements

The treatment of this compound with various acids is a well-studied process that yields a variety of isomeric products, with the product distribution being highly dependent on the reaction conditions. The most prominent acid-catalyzed reaction is the isomerization of this compound to isothis compound, which is a major component of some essential oils and is valued in the fragrance industry. researchgate.netacs.orglibretexts.org This rearrangement is typically achieved using Brønsted or Lewis acids such as sulfuric acid, bromoacetic acid, or boron trifluoride etherate. copernicus.orgdoaj.org The mechanism involves the protonation of the exocyclic double bond of this compound to generate a carbocation, which then undergoes a series of Wagner-Meerwein shifts to form the more thermodynamically stable isothis compound. copernicus.org Under more stringent conditions, further rearrangements can occur, leading to other isomers like alloisothis compound (B1620736) or even aromatized products such as 7-isopropyl-1,1-dimethyltetralin. copernicus.orgdoaj.org The use of solid acid catalysts like nano-crystalline sulfated zirconia has been explored to develop more environmentally friendly and selective isomerization processes. copernicus.orgias.ac.in

| Catalyst/Reagent | Product(s) | Reference(s) |

| Acetic acid/Sulfuric acid in dioxane | Isothis compound, sesquiterpene alcohols | copernicus.orgias.ac.in |

| Bromoacetic acid | Isothis compound | acs.orgcopernicus.org |

| Boron trifluoride etherate (BF₃·Et₂O) | Isothis compound | doaj.org |

| Amberlyst-15 or acid-treated silica (B1680970) gel | Isothis compound | acs.orgias.ac.in |

| Montmorillonite clay K10 | Isothis compound | acs.org |

| Nano-crystalline sulfated zirconia | Isothis compound, 7-isopropyl-1,1-dimethyltetralin | copernicus.orgcopernicus.orgdoaj.org |

| p-Toluenesulfonic acid | Rearranged products | copernicus.org |

Photochemical Reactions in this compound Chemistry

Photochemical reactions offer unique pathways for the transformation of organic molecules by accessing electronically excited states with distinct reactivity. In the context of this compound, photochemical methods have been primarily explored in its synthesis. A notable example is the De Mayo reaction, a photocycloaddition-retro-aldol sequence, which has been employed in the total synthesis of (±)-longifolene. copernicus.orgacs.orgcopernicus.org This reaction involves the [2+2] photocycloaddition of an enol or enone to an alkene, followed by a retro-aldol cleavage of the resulting cyclobutane (B1203170) ring to form a 1,5-dicarbonyl compound, which can then be further manipulated to construct the this compound skeleton. copernicus.org

The photooxidation of this compound has also been studied, particularly in the context of atmospheric chemistry. These reactions can lead to the formation of secondary organic aerosols (SOA). doaj.org The photooxidation of this compound in the presence of nitrogen oxides (NOx) has been shown to produce organic nitrates, which are relatively low-volatility compounds that contribute to SOA formation. doaj.org Furthermore, the photo-irradiation of this compound derivatives, such as longibornyl iodide, can induce rearrangements leading to the formation of this compound and other related hydrocarbons.

| Reaction Type | Key Features | Application/Products | Reference(s) |

| De Mayo Reaction | [2+2] photocycloaddition followed by retro-aldol cleavage | Synthesis of (±)-longifolene | copernicus.orgacs.orgcopernicus.org |

| Photooxidation | Reaction with oxidants in the presence of light | Formation of secondary organic aerosols (SOA), organic nitrates | doaj.org |

| Photorearrangement | Photo-irradiation of this compound derivatives | Formation of this compound, longicyclene, longiborn-8-ene |

Ozonolysis Reaction Pathways and Product Evolution

Ozonolysis is a powerful tool for the oxidative cleavage of carbon-carbon double bonds. In the case of this compound, which possesses a single exocyclic double bond, ozonolysis provides a direct route to functionalized derivatives. The reaction is initiated by the 1,3-dipolar cycloaddition of ozone to the double bond to form a primary ozonide (POZ). researchgate.netcopernicus.org This unstable intermediate rapidly rearranges and cleaves to form a carbonyl compound (longicamphenylone) and a Criegee intermediate (CI). researchgate.netcopernicus.org

The fate of the Criegee intermediate is complex and can involve several competing pathways, including unimolecular decay or reaction with other species in the reaction mixture. In atmospheric chemistry studies, the stabilization of the CI and its subsequent reactions are of great interest as they can lead to the formation of secondary ozonides (SOZs) and other products that contribute to the formation and growth of secondary organic aerosols. copernicus.orglibretexts.org The ozonolysis of this compound has been used as a model system to study the oxidation of sesquiterpenes in the atmosphere. researchgate.netcopernicus.org Laboratory studies have shown that the ozonolysis of this compound leads to a complex mixture of products, with nearly 200 oxidation products observed in some experiments, highlighting the intricate nature of the product evolution. libretexts.org

| Initial Reactant | Key Intermediates | Major Products | Reference(s) |

| This compound | Primary ozonide (POZ), Criegee Intermediate (CI) | Longicamphenylone, Secondary Ozonides (SOZs), various other oxidation products | researchgate.netcopernicus.orglibretexts.org |

Initial Ozonolysis Mechanisms

The atmospheric transformation of this compound (C₁₅H₂₄), a prominent biogenic sesquiterpene, is significantly influenced by ozonolysis. essentialoil.inwikipedia.org Due to its single exocyclic double bond, this compound serves as a valuable model compound for studying the atmospheric oxidation of sesquiterpenes with simpler reaction pathways compared to those with multiple double bonds. copernicus.orgresearchgate.net

The initial step in the gas-phase ozonolysis of this compound involves the addition of ozone (O₃) across the carbon-carbon double bond. copernicus.orgresearchgate.net This reaction proceeds via the Criegee mechanism, which is a well-established pathway for the ozonolysis of alkenes. copernicus.orgcopernicus.org The process begins with the formation of a highly unstable primary ozonide (POZ), also known as a molozonide. copernicus.orgresearchgate.net This intermediate possesses a five-membered ring containing three consecutive oxygen atoms.

The primary ozonide is energetically unstable and rapidly decomposes, cleaving the C-C and O-O bonds of the original double bond and ozonide ring, respectively. researchgate.netcopernicus.org This decomposition can follow two distinct pathways, yielding two sets of primary products:

Longicamphenylone (a C₁₄ ketone) and a formaldehyde (B43269) Criegee intermediate (CH₂OO). copernicus.orgresearchgate.net

Formaldehyde and a C₁₄ Criegee intermediate.

The nascent Criegee intermediates (CIs) are formed with a significant amount of internal energy, estimated to be between 200 and 250 kJ mol⁻¹. copernicus.orgcopernicus.org This excess energy can drive prompt unimolecular decomposition or can be dissipated through collisions with other atmospheric molecules (M), leading to the formation of stabilized Criegee intermediates (sCIs). copernicus.orgcopernicus.org The competition between prompt decomposition and stabilization is a critical factor influencing the subsequent chemical pathways and the ultimate impact of this compound ozonolysis on atmospheric composition. copernicus.org The stabilized Criegee intermediates are key atmospheric oxidants, capable of reacting with various trace gases such as water vapor, sulfur dioxide (SO₂), and nitrogen oxides (NOₓ). copernicus.orgmdpi.comrsc.org

Formation of Secondary Organic Aerosols (SOA)

The oxidation products from this compound ozonolysis and photooxidation, particularly the low-volatility compounds, can partition from the gas phase to the particle phase, leading to the formation of secondary organic aerosols (SOA). caltech.eduresearchgate.net this compound is recognized as a biogenic volatile organic compound (VOC) with a high potential for SOA formation. nih.gov Smog chamber experiments have demonstrated that the SOA is formed rapidly, with most of the aerosol mass produced within the first half-hour of the ozonolysis reaction. copernicus.orgcopernicus.org

A distinguishing feature of SOA formation from this compound is its dependence on the concentration of nitrogen oxides (NOₓ). doaj.orgcaltech.edu In contrast to many other biogenic precursors like isoprene (B109036) and α-pinene, where SOA yields tend to decrease with increasing NOₓ levels, the SOA yield from this compound photooxidation substantially increases under high-NOₓ conditions. caltech.eduresearchgate.netcaltech.educopernicus.org This reversal in NOₓ dependence suggests that different chemical pathways dominate in polluted environments. doaj.orgcaltech.edu

The enhanced SOA yield in the presence of high NOₓ is attributed to two primary factors:

Formation of organic nitrates : The reaction of peroxy radicals (RO₂) with nitric oxide (NO) can lead to the formation of organic nitrates (RONO₂). In the case of the large C₁₅ peroxy radicals derived from this compound, the resulting organic nitrates are of sufficiently low volatility to partition effectively into the aerosol phase. caltech.eduresearchgate.netdoaj.org Analysis of the chemical composition of this compound SOA generated under high-NOₓ conditions has confirmed the presence of organic nitrates. caltech.edudoaj.orgcaltech.edu

Isomerization of alkoxy radicals : The reaction of RO₂ with NO also produces alkoxy radicals (RO). For large alkoxy radicals derived from sesquiterpenes, intramolecular hydrogen-shift reactions (isomerization) can occur, leading to functionalization of the carbon skeleton and the formation of less volatile, more highly oxidized products that contribute to SOA mass. caltech.eduresearchgate.netdoaj.org

Under low-NOₓ conditions, the dominant fate of RO₂ radicals is reaction with hydroperoxy radicals (HO₂), leading to different product distributions.

The chemical composition of SOA from this compound is complex. Studies using advanced mass spectrometry techniques have identified nearly 200 distinct oxidation products in the particle phase. copernicus.orgcopernicus.org The composition of the SOA is not static; it continues to evolve over several hours even after the initial particle formation has ceased. copernicus.orgcopernicus.org This evolution is indicated by a continuous change in the product distribution's volatility and oxygenation state, as measured by the oxygen-to-carbon (O/C) ratio. copernicus.orgcopernicus.org The most abundant three products accounted for only about half of the total observed peak area, highlighting that a wide array of minor products significantly contributes to the total SOA mass from this compound ozonolysis. copernicus.orgcopernicus.org Optically, this compound SOA is predominantly light-scattering. nih.gov

The following table summarizes representative SOA yields from this compound photooxidation under different NOₓ conditions as observed in chamber studies. It is important to note that SOA yield is defined as the mass of organic aerosol formed divided by the mass of parent hydrocarbon reacted (ΔM₀/ΔHC). Yields can sometimes exceed 100% (or a mass yield > 1) because of the addition of oxygen atoms to the carbon backbone during oxidation. copernicus.orgacs.org

Mentioned Compounds

Computational and Theoretical Studies of Longifolene

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical calculations have been pivotal in elucidating the complex reaction mechanisms involved in the synthesis and rearrangement of longifolene. These computational approaches allow for the investigation of reaction pathways that are often difficult to study experimentally.

Energetic Viability of Proposed Cationic Cascades

A key area of investigation has been the cationic polycyclization cascade proposed in W. S. Johnson's classic total synthesis of this compound. ucdavis.edunih.govacs.org This synthesis, a landmark in organic chemistry, demonstrated the power of biomimetic, enzyme-free carbocation polycyclizations. ucdavis.edu Theoretical studies using hybrid Hartree-Fock/density functional theory (HF/DFT) calculations have been employed to examine the mechanism of the proposed allyl-to-alkenyl-to-norbornenyl polycyclization that forms the core of this compound. ucdavis.edunih.govacs.org These calculations have shown that this cationic cascade is indeed energetically viable, validating the feasibility of Johnson's proposed mechanism. ucdavis.edunih.govacs.org The transformation is proposed to involve the interconversion of allylic, alkenyl, and norbornenyl cations. acs.org The entire polycyclization cascade was found to be energetically favorable, proceeding through a series of intermediates to form the characteristic tricyclic framework of this compound. ucdavis.edu

Analysis of Transition States and Intermediates

The study of transition states and intermediates is crucial for a complete understanding of a reaction mechanism. solubilityofthings.com In the context of this compound's cationic cascade, computational studies have identified and characterized the key transition states and intermediates along the reaction coordinate. ucdavis.edunih.gov These calculations have provided detailed geometric and energetic information about these transient species. solubilityofthings.com For instance, the calculations confirmed that the polycyclization proceeds through a nonclassical norbornenyl cation intermediate. ucdavis.edu The analysis of these intermediates helps in understanding how the polycyclic framework influences the electronic structure and stability of the cationic centers. nih.gov By mapping the potential energy surface, researchers can visualize the entire reaction pathway, from reactants to products, including the high-energy transition states that connect the more stable intermediates. solubilityofthings.com

Conformational Analysis via Ab Initio Calculations and NMR Data

The combination of ab initio calculations and experimental Nuclear Magnetic Resonance (NMR) data has proven to be a powerful tool for determining the solution conformation of this compound and its precursors. nih.govresearchgate.netresearchgate.net This integrated approach allows for a more accurate and detailed understanding of the three-dimensional structure of these complex molecules. researchgate.net

Predicted Stable Conformations of this compound and Precursors

Ab initio calculations have been successfully used to predict the stable conformations of this compound and its penultimate precursor. nih.govresearchgate.net These studies have shown that the flexible seven-membered ring in both this compound and its precursor adopts a twisted chair conformation. nih.govresearchgate.netresearchgate.net In this conformation, the C4 carbon is positioned over the exocyclic double bond. nih.govresearchgate.net Molecular mechanics calculations of coupling constants have also supported the finding that the seven-membered ring of this compound exists in a twist-chair conformation as the most stable form. researchgate.net Low-temperature NMR experiments and Nuclear Overhauser Effect (NOE) measurements further indicate a single, exchange-averaged NMR spectrum, suggesting that one conformer is significantly more populated. researchgate.net

Stereospecific Chemical Shift Assignments

A significant challenge in the structural elucidation of complex molecules like this compound is the unambiguous assignment of NMR signals. researchgate.net The combined use of ab initio calculations and experimental 1D and 2D NMR techniques has enabled the stereospecific assignment of both ¹H and ¹³C chemical shifts for this compound and its precursor. nih.govresearchgate.netresearchgate.net The calculated chemical shifts for the predicted stable, twisted chair conformation show good agreement with the experimental values. nih.govresearchgate.net This concordance between theoretical and experimental data provides strong evidence for the accuracy of both the determined conformation and the spectral assignments. nih.gov Anisotropy effects from the alkene group, quantified using RHF/6-311+G(d,p) calculations, have also been employed to aid in the assignment of diastereotopic methylene (B1212753) groups in this compound. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a versatile and powerful computational method for studying various aspects of this compound and its derivatives. DFT calculations have been instrumental in investigating reaction mechanisms, electronic properties, and structure-activity relationships.